molecular formula C19H32ClNO3 B3894984 1-(2-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride

1-(2-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride

Cat. No.: B3894984
M. Wt: 357.9 g/mol
InChI Key: UUUPNHIOKKYCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of beta-blockers. These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. This compound is of interest in both medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride typically involves multiple steps:

    Formation of the phenoxy intermediate: The reaction between 2-tert-butylphenol and an appropriate halogenated compound under basic conditions.

    Morpholine derivative synthesis: The preparation of 2,6-dimethylmorpholine through the reaction of dimethylamine and an appropriate dihaloalkane.

    Coupling reaction: The coupling of the phenoxy intermediate with the morpholine derivative under suitable conditions to form the final product.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy and morpholine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a model compound in studies of beta-blocker synthesis and reactivity.

    Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.

    Medicine: Potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and arrhythmias.

    Industry: May be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-(2-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines (e.g., adrenaline and noradrenaline), leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic AMP (cAMP) signaling cascade.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A non-selective beta-blocker used to treat hypertension and anxiety.

    Atenolol: A selective beta-1 blocker used primarily for cardiovascular diseases.

    Metoprolol: Another selective beta-1 blocker with similar applications to atenolol.

Uniqueness

1-(2-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers. Its tert-butyl and dimethylmorpholine groups might influence its binding affinity and selectivity for beta-adrenergic receptors, as well as its metabolic stability and solubility.

Properties

IUPAC Name

1-(2-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3.ClH/c1-14-10-20(11-15(2)23-14)12-16(21)13-22-18-9-7-6-8-17(18)19(3,4)5;/h6-9,14-16,21H,10-13H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUPNHIOKKYCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC=CC=C2C(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride
Reactant of Route 5
1-(2-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride
Reactant of Route 6
1-(2-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.